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Cat. No.: B8296321

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2'-O,4'-C-Methylenecytidine, a prominent member of the Locked Nucleic Acid (LNA) family of

nucleoside analogs, has garnered significant attention in the field of drug development and

diagnostics due to its unique conformational rigidity. This rigidity, conferred by the methylene

bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, pre-organizes the

molecule into an N-type sugar conformation. This structural constraint enhances the binding

affinity and stability of oligonucleotides incorporating this analog when hybridized with

complementary DNA and RNA strands.[1] A thorough understanding of its spectroscopic

properties is paramount for its unambiguous identification, quality control, and for elucidating

the structural basis of its potent biological activity. This technical guide provides a

comprehensive overview of the spectroscopic characterization of 2'-O,4'-C-
Methylenecytidine, detailing the expected data from key analytical techniques and the

experimental protocols for their acquisition.
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Systematic Name: 4-Amino-1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-

dioxabicyclo[2.2.1]heptan-3-yl)pyrimidin-2(1H)-one

Synonyms: LNA-C, LNA-Cytidine

CAS Number: 206055-69-8

Molecular Formula: C₁₀H₁₃N₃O₅

Molecular Weight: 255.23 g/mol

The defining feature of 2'-O,4'-C-Methylenecytidine is the bicyclic sugar moiety, which locks

the furanose ring in a C3'-endo (N-type) conformation. This pre-organization is the basis for the

remarkable thermal stability of LNA-containing oligonucleotides.[1]

Spectroscopic Data
The following sections summarize the expected quantitative data from the primary

spectroscopic techniques used to characterize 2'-O,4'-C-Methylenecytidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2'-O,4'-C-
Methylenecytidine, providing detailed information about the connectivity and spatial

arrangement of atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H6 7.5 - 7.8 d J(H6-H5) ≈ 7.5

H5 5.8 - 6.1 d J(H5-H6) ≈ 7.5

H1' 5.9 - 6.2 s -

H2' 3.9 - 4.2 d J(H2'-H3') ≈ 5.0

H3' 4.1 - 4.4 d J(H3'-H2') ≈ 5.0

H4' 3.8 - 4.1 s -

H5'a, H5'b 3.6 - 3.9 m -

Bridge-CH₂a 4.0 - 4.3 d J(geminal) ≈ 8.0

Bridge-CH₂b 3.8 - 4.1 d J(geminal) ≈ 8.0

Note: Predicted values are based on typical ranges for nucleoside analogs and may vary

depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Predicted Chemical Shift (δ, ppm)

C6 140 - 142

C5 95 - 97

C2 155 - 157

C4 165 - 167

C1' 88 - 92

C2' 78 - 82

C3' 70 - 74

C4' 83 - 87

C5' 60 - 64

Bridge-CH₂ 72 - 76

Note: Predicted values are based on typical ranges for nucleoside analogs and may vary

depending on the solvent and experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation analysis. For 2'-O,4'-C-Methylenecytidine, electrospray

ionization (ESI) is a common technique.

Table 3: Expected Mass Spectrometry Data
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Parameter Value

Ionization Mode ESI-MS (Positive)

Molecular Formula C₁₀H₁₃N₃O₅

Exact Mass 255.0855

[M+H]⁺ 256.0928

[M+Na]⁺ 278.0747

[M+K]⁺ 294.0487

Key Fragment Ion ~112 (Cytosine base + H)⁺

UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily of

the nucleobase.

Table 4: Expected UV-Vis Absorption Data

Solvent λmax (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Water/Buffer (pH 7) ~271 ~9,000

0.1 M HCl ~280 ~12,500

0.1 M NaOH ~271 ~9,000

Note: The λmax and molar absorptivity are characteristic of the cytosine chromophore and can

be influenced by pH.

Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the chirality of the molecule, which is particularly

sensitive to the conformation of the sugar moiety.

Table 5: Expected Circular Dichroism Data
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Wavelength (nm) Molar Ellipticity ([θ], deg·cm²·dmol⁻¹)

~270-280 Positive Cotton Effect

~240-250 Negative Cotton Effect

~210-220 Positive Cotton Effect

Note: The exact positions and magnitudes of the Cotton effects are sensitive to the solvent and

temperature.

Experimental Protocols
Detailed methodologies for the key spectroscopic characterization techniques are provided

below.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2'-O,4'-C-Methylenecytidine.

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.

Acquire the spectrum at a constant temperature, usually 25 °C.

Use a standard single-pulse experiment.

Apply a solvent suppression technique if using a protic solvent like D₂O.

Process the data with appropriate window functions (e.g., exponential multiplication) and

Fourier transform.
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Reference the chemical shifts to an internal standard (e.g., DSS for D₂O or TMS for DMSO-

d₆).

¹³C NMR Acquisition:

The ¹³C NMR spectrum is recorded on the same spectrometer.

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each

carbon.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process and reference the spectrum similarly to the ¹H NMR.

Mass Spectrometry
Sample Preparation:

Prepare a stock solution of 2'-O,4'-C-Methylenecytidine in a suitable solvent (e.g.,

methanol/water) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

ESI-MS Analysis:

The analysis is performed on a mass spectrometer equipped with an electrospray ionization

source.

Introduce the sample into the ESI source via direct infusion or through a liquid

chromatography system.

Operate the mass spectrometer in positive ion mode.

Acquire full scan mass spectra over a mass-to-charge (m/z) range of 100-500.

For fragmentation studies (MS/MS), select the [M+H]⁺ ion for collision-induced dissociation

(CID) and acquire the product ion spectrum.
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UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 2'-O,4'-C-Methylenecytidine in the desired solvent (e.g., water,

buffer at a specific pH) with a known concentration.

Dilute the stock solution to a concentration that gives an absorbance reading between 0.1

and 1.0 at the λmax.

Spectral Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the solvent to record a baseline.

Rinse and fill the cuvette with the sample solution.

Scan the absorbance from 200 to 400 nm.

Identify the wavelength of maximum absorbance (λmax).

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Circular Dichroism (CD) Spectroscopy
Sample Preparation:

Prepare a solution of 2'-O,4'-C-Methylenecytidine in a CD-transparent solvent (e.g., water,

phosphate buffer) at a known concentration.

The concentration should be adjusted to give a suitable signal, typically in the micromolar

range.

Spectral Acquisition:

Use a CD spectropolarimeter.

Record a baseline spectrum of the solvent in the same cuvette.
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Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-320

nm).

Subtract the baseline from the sample spectrum.

Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]).

Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the spectroscopic characterization of 2'-O,4'-
C-Methylenecytidine.
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NMR Spectroscopy Workflow
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Caption: Workflow for NMR spectroscopic analysis of 2'-O,4'-C-Methylenecytidine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b8296321/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-2-o-4-c-methylenecytidine-an-in-depth-technical-guide
https://www.benchchem.com/product/b8296321/docs?utm_src=pdf-body#spectroscopic-characterization-of-2-o-4-c-methylenecytidine-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8296321?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry Workflow
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Caption: Workflow for Mass Spectrometry analysis of 2'-O,4'-C-Methylenecytidine.
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UV-Vis and CD Spectroscopy Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b8296321/docs#spectroscopic-
characterization-of-2-o-4-c-methylenecytidine-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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